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Compound Name: 2-(4-Benzyloxyphenyl)ethanol

Cat. No.: B024225

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylethanoid glycoside, is a principal active constituent of Rhodiola species,
renowned for its adaptogenic and neuroprotective properties. Chemical synthesis offers a
reliable and scalable alternative to extraction from natural sources. This document provides
detailed application notes and experimental protocols for the synthesis of Salidroside, utilizing
2-(4-Benzyloxyphenyl)ethanol as a key precursor. The synthetic strategy involves the
protection of the phenolic hydroxyl group of tyrosol with a benzyl group, followed by
glycosylation and subsequent deprotection to yield the final product. This approach is widely
adopted due to its efficiency and control over stereochemistry.

Introduction

Salidroside has garnered significant interest in the pharmaceutical and nutraceutical industries
for its diverse pharmacological activities, including anti-fatigue, anti-hypoxia, anti-inflammatory,
and neuroprotective effects. The chemical synthesis of Salidroside is a crucial aspect of its
development as a therapeutic agent, ensuring a consistent and high-purity supply. The use of
2-(4-Benzyloxyphenyl)ethanol as a precursor is advantageous as the benzyl ether protecting
group is stable under various reaction conditions and can be selectively removed in the final
step. This document outlines the synthetic pathway, provides detailed experimental protocols,
and summarizes key quantitative data.
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Synthetic Pathway Overview

The synthesis of Salidroside from 2-(4-Benzyloxyphenyl)ethanol proceeds in three main
stages:

o Preparation of the Glycosyl Acceptor: Synthesis of 2-(4-Benzyloxyphenyl)ethanol from p-
hydroxyphenylethanol (Tyrosol) by benzylation.

o Glycosylation: Coupling of 2-(4-Benzyloxyphenyl)ethanol with a protected glucose donor,
typically an acetylated glucopyranosyl bromide, via a Koenigs-Knorr reaction or a
modification thereof.

» Deprotection: Removal of the benzyl and acetyl protecting groups to yield Salidroside.

p-Hydroxyphenylethanol (Tyrosol) BenZylatlon 2-(4-Benzyloxyphenyl)ethanol .
Glycosylation
Protected Salidroside

Acetylated Glucose Donor ——————>{ (Benzyl and Acetyl groups)
(e.g., Tetra-O-acetyl-a-D-glucopyranosyl bromide)

Deprotection

Click to download full resolution via product page
Caption: Overall workflow for the synthesis of Salidroside.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Benzyloxyphenyl)ethanol
(Glycosyl Acceptor)

This protocol describes the benzylation of p-hydroxyphenylethanol (Tyrosol) to protect the
phenolic hydroxyl group.

Materials:
e p-Hydroxyphenylethanol (Tyrosol)

e Benzyl bromide
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Potassium carbonate (K2COs)

Acetone

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

To a solution of p-hydroxyphenylethanol in acetone, add potassium carbonate.
Stir the mixture at room temperature for 30 minutes.

Add benzyl bromide dropwise to the suspension.

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

After completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to afford 2-(4-
Benzyloxyphenyl)ethanol as a white solid.
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Parameter Value

p-Hydroxyphenylethanol, Benzyl bromide,

Reactants Ko COs
Solvent Acetone
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 85-95%

Protocol 2: Glycosylation of 2-(4-
Benzyloxyphenyl)ethanol

This protocol details the Koenigs-Knorr glycosylation of the prepared acceptor with an
acetylated glucose donor.

Materials:

2-(4-Benzyloxyphenyl)ethanol

2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide

Silver(l) oxide (Agz0) or Silver carbonate (Agz2CO3)

Dichloromethane (DCM), anhydrous

Molecular sieves (4 A)

Procedure:

« To a stirred suspension of 2-(4-Benzyloxyphenyl)ethanol and freshly activated 4 A
molecular sieves in anhydrous dichloromethane, add silver(l) oxide or silver carbonate.

 Stir the mixture in the dark at room temperature for 30 minutes.
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e Add a solution of 2,3,4,6-tetra-O-acetyl-a-D-glucopyranosyl bromide in anhydrous
dichloromethane dropwise.

o Continue stirring the reaction mixture at room temperature for 12-24 hours, protected from
light. Monitor the reaction by TLC.

» Upon completion, filter the reaction mixture through a pad of Celite®, washing with
dichloromethane.

o Concentrate the filtrate under reduced pressure.

 Purify the residue by column chromatography on silica gel to obtain 2-(4-
benzyloxyphenyl)ethyl-2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside.

Parameter Value

Glycosyl Acceptor 2-(4-Benzyloxyphenyl)ethanol

2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl
Glycosyl Donor

bromide
Promoter Silver(l) oxide or Silver carbonate
Solvent Anhydrous Dichloromethane
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 60-80%

Protocol 3: Deprotection to Yield Salidroside

This protocol describes the removal of the benzyl and acetyl protecting groups to afford the
final product, Salidroside. Catalytic transfer hydrogenation is a common and effective method.

Materials:

e 2-(4-benzyloxyphenyl)ethyl-2,3,4,6-tetra-O-acetyl-3-D-glucopyranoside
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Palladium on carbon (10% Pd/C)

Ammonium formate or Formic acid

Methanol or Ethanol

Sodium methoxide (catalytic amount, for deacetylation)

Procedure:

Step 1: Deacetylation

Dissolve the protected Salidroside from Protocol 2 in anhydrous methanol.
Add a catalytic amount of sodium methoxide.

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting
material is consumed.

Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H*) and filter.

Concentrate the filtrate to obtain the crude deacetylated intermediate.

Step 2: Debenzylation

Dissolve the crude product from Step 1 in methanol or ethanol.

Add 10% Palladium on carbon.

Add ammonium formate or formic acid as the hydrogen donor.[1]

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
Upon completion, filter the catalyst through a pad of Celite® and wash with methanol.
Concentrate the filtrate under reduced pressure.

Purify the residue by recrystallization or column chromatography to yield pure Salidroside.
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Parameter Value

Deprotection Method Catalytic Transfer Hydrogenation
Catalyst 10% Pd/C

Hydrogen Donor Ammonium formate or Formic acid[1]
Solvent Methanol or Ethanol

Reaction Time 2-4 hours (Debenzylation)
Temperature Room Temperature

Typical Overall Yield 70-90% (from protected Salidroside)

Neuroprotective Signhaling Pathway of Salidroside

Salidroside has been shown to exert neuroprotective effects through various mechanisms,
including the modulation of mitochondrial dynamics. One key pathway involves the activation of
Sirtuin 1 (Sirtl), which subsequently influences p53 and Dynamin-related protein 1 (Drpl).[2][3]
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Caption: Salidroside-mediated neuroprotection via the Sirt1/p53/Drpl pathway.[2][3]
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This pathway illustrates that Salidroside activates Sirtl, leading to the deacetylation of p53.
This, in turn, reduces the phosphorylation of Drpl at Ser616, thereby inhibiting excessive
mitochondrial fission and promoting neuronal survival.

Conclusion

The synthetic route to Salidroside via its 2-(4-benzyloxyphenyl)ethanol precursor is a robust
and well-established method. The protocols provided herein offer a detailed guide for
researchers in the fields of medicinal chemistry and drug development. The use of a benzyl
protecting group allows for a controlled synthesis, and the described deprotection methods are
efficient and high-yielding. Understanding the synthetic pathway and the biological mechanisms
of Salidroside is essential for its further investigation and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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